POTASSIUM COBALTINITRITE

Descripción

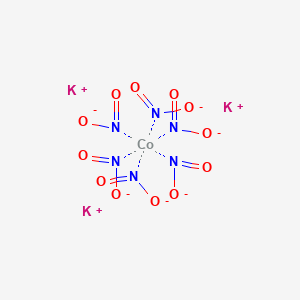

Structure

2D Structure

Propiedades

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization of Potassium Cobaltinitrite

Classical Synthesis Pathways

The formation of potassium cobaltinitrite can be approached through two primary classical methods: exchange reactions and direct precipitation.

Exchange Reaction Synthesis

The exchange reaction method is a common approach for synthesizing this compound. This pathway involves the reaction of a pre-formed sodium cobaltinitrite (Na₃[Co(NO₂)₆]) solution with a potassium salt. unicamp.brresearchgate.net In a typical procedure, sodium cobaltinitrite is dissolved in water and then combined with a solution of potassium nitrite (B80452) (KNO₂). unicamp.br

One documented method specifies dissolving sodium cobaltinitrite in water at a temperature of 55 ± 5°C. unicamp.brresearchgate.net This solution is then treated with a 27 wt % potassium nitrite solution, employing a molar ratio of Na₃[Co(NO₂)₆ to KNO₃ of 1:3. unicamp.br The reaction is conducted under constant stirring. unicamp.br This process leads to the copious precipitation of yellow this compound crystals. unicamp.brresearchgate.net Following precipitation, the mixture is allowed to settle for an extended period, typically 15–16 hours, to ensure complete formation and settling of the product. unicamp.brresearchgate.net This specific methodology has been reported to achieve a product yield of approximately 90%. unicamp.brresearchgate.net

Direct Precipitation Methodologies

Direct precipitation involves the direct mixing of a cobalt(II) salt and a potassium salt in the presence of a nitrite source, typically under controlled acidic conditions. This method avoids the pre-synthesis of sodium cobaltinitrite. The general reaction involves mixing a cobalt(II) salt, such as cobalt nitrate (B79036) or cobalt chloride, with potassium nitrite in an aqueous solution. smolecule.com

2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O unicamp.brresearchgate.net

This specific direct precipitation pathway is noted for producing the highest yield and purity of this compound compared to other methods. unicamp.brresearchgate.net The formation of the characteristic yellow precipitate of this compound (K₃[Co(NO₂)₆]) occurs as the potassium ions (K⁺) react with the hexanitrocobaltate(III) complex ([Co(NO₂)₆]³⁻) formed in situ. smolecule.com

Critical Synthesis Parameters and Their Impact on Product Characteristics

The successful synthesis of this compound with desired characteristics such as high purity and yield hinges on the meticulous control of several key parameters.

pH Control and Reaction Environment

The pH of the reaction medium is a critical factor in the synthesis of this compound. An acidic environment is essential for the formation and stability of the hexanitrocobaltate(III) ion. Synthesis is typically carried out in a pH range of 4 to 6. Acetic acid is commonly used to establish and maintain this acidic environment. unicamp.brresearchgate.net

The compound is unstable in alkaline conditions (pH > 7), where it decomposes to form cobalt hydroxide (B78521). unicamp.br This decomposition is represented by the reaction:

K₃[Co(NO₂)₆] + 3NaOH → Co(OH)₃ + 3KNO₂ + 3NaNO₂ unicamp.br

Conversely, in the presence of strong mineral acids, the compound can also decompose. Post-synthesis, the purification process often involves washing the crystalline precipitate with distilled water until the pH of the washings reaches approximately 4.5, ensuring the removal of excess reagents from the mother liquor which may have a pH around 4. unicamp.brresearchgate.net

Temperature Regulation and Reaction Kinetics

Temperature plays a crucial role in controlling the reaction kinetics and the final product's properties. Different synthesis procedures specify distinct temperature ranges. For the exchange reaction method, a temperature of 55 ± 5°C is maintained during the reaction phase. unicamp.brresearchgate.net Other direct synthesis methods may operate at slightly higher temperatures, around 60 ± 5°C or within a broader range of 60–80°C. unicamp.br

Following the reaction and precipitation, the drying process is also temperature-controlled. The filtered solid product is often dried in an oven at a stable temperature, for instance, 90 ± 5°C for 32 hours, to remove residual water and ensure a stable, anhydrous product. unicamp.brresearchgate.net

Stoichiometric Ratios and Reagent Purity

The stoichiometry of the reactants is a fundamental parameter that directly influences the yield and purity of the final product. The efficiency of the precipitation and the completeness of the reaction depend on the precise molar ratios of the cobalt salt, potassium salt, and nitrite source. smolecule.com

In the exchange reaction, a molar ratio of 1:3 for sodium cobaltinitrite to potassium nitrate has been effectively used. unicamp.br For a mixed direct precipitation procedure, a more complex stoichiometric ratio of Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1 : 4 : 9 : 4 has been documented. unicamp.br The purity of the starting materials is also paramount, as impurities can interfere with the reaction or be incorporated into the final crystal lattice. Research indicates that the direct precipitation method, when performed under optimal conditions, yields a product with the highest purity. unicamp.brresearchgate.net

Table of Synthesis Parameters

| Parameter | Method | Specified Value/Range | Reported Yield | Source |

| Temperature | Exchange Reaction | 55 ± 5°C | 90% | unicamp.brresearchgate.net |

| Direct Precipitation | 60 - 80°C | High | ||

| Drying | 90 ± 5°C | - | unicamp.brresearchgate.net | |

| pH | Synthesis | 4 - 6 | - | |

| Post-Washing | ~4.5 | - | unicamp.brresearchgate.net | |

| Decomposition | >7 (Alkaline) | - | unicamp.br | |

| Stoichiometry | Exchange Reaction | Na₃Co(NO₂)₆ : KNO₃ = 1 : 3 | 90% | unicamp.br |

| (Molar Ratio) | Mixed Procedure | Co(NO₃)₂:KNO₃:NaNO₂:CH₃COOH = 1:4:9:4 | 97% | unicamp.br |

Solvent System Optimization

The choice of solvent is a critical parameter in the synthesis of this compound, directly influencing reaction kinetics, yield, and the physical characteristics of the final product. The synthesis is predominantly carried out in an aqueous medium, where the solubility of reactants and the precipitation of the product are key considerations.

Water is the primary solvent used to dissolve the initial reactants, such as cobalt(II) nitrate, potassium nitrite, and sodium nitrite. unicamp.brsmolecule.com The compound itself is characterized as being slightly soluble in water and insoluble in alcohol, a property that is fundamental to its precipitation and purification. chemicalbook.comwikipedia.org

An acidic environment is necessary for the reaction to proceed effectively. Acetic acid is commonly introduced into the aqueous solution to achieve the optimal pH. unicamp.brresearchgate.net The reaction between cobalt(II) nitrate and potassium nitrite in an acetic acid medium has been shown to produce the highest yield and purity of this compound. researchgate.netresearchgate.net The acid facilitates the formation of the hexanitritocobaltate(III) complex ion. unicamp.br

While water is the standard, other solvents have been explored in related applications, though not always for bulk synthesis. For instance, ethanol (B145695) has been used as a substitution solvent in some precipitation procedures, but the reagents for potassium localization were found to be significantly less soluble in it compared to other organic solvents like acetone (B3395972) or diethyl ether. researchgate.net This insolubility in alcohol is advantageous during the purification phase, where ethanol can be used to wash the precipitate and remove soluble impurities. kyoto-u.ac.jp

Advanced research has also investigated novel solvent systems to control the particle size and dispersion of the product. A method for synthesizing highly dispersed potassium hexacobaltinitrite has been developed using an ionic liquid (IL) medium, demonstrating the potential for non-conventional solvents to modify the product's physical properties. researchgate.net

The following table summarizes the roles and effects of different solvents in the synthesis and processing of this compound.

| Solvent/Reagent | Role in Synthesis | Observed Effect on Process/Product | Citation |

| Water | Primary reaction medium; dissolves reactants | Slightly soluble product precipitates out of the aqueous solution. | chemicalbook.comwikipedia.org |

| Acetic Acid | Acidifying agent | Creates the necessary acidic medium for the oxidation of Co(II) to Co(III) and complex formation; leads to high yield and purity. | unicamp.brresearchgate.net |

| Ethanol | Washing/Purification agent; substitution solvent | Product is insoluble, allowing for effective washing of impurities; reagents show low solubility for some analytical procedures. | chemicalbook.comresearchgate.net |

| Ionic Liquid | Reaction medium | Can be used to produce highly dispersed crystalline product. | researchgate.net |

Reproducibility and Scale-Up Considerations

Ensuring the consistent production of this compound with high purity is a significant challenge, particularly when transitioning from laboratory-scale synthesis to industrial-scale production. Reproducibility hinges on the stringent control of several key reaction parameters.

Key parameters that must be meticulously controlled to ensure reproducibility include:

Stoichiometric Ratios: The precise molar ratios of the reactants—cobalt nitrate, potassium nitrate, sodium nitrite, and acetic acid—are crucial for driving the reaction to completion and minimizing side products. unicamp.br

Temperature: The reaction is typically conducted at an elevated temperature, for example, 60 ± 5°С. Maintaining a stable temperature is vital for consistent reaction rates and particle formation. unicamp.br

pH Control: The acidity of the medium must be carefully maintained. The use of calibrated pH meters for monitoring is recommended for achieving reproducible results. unicamp.br

Reaction Time and Stirring: Consistent stirring rates (e.g., 500 ± 50 rpm) ensure a homogenous reaction mixture, while controlled reaction times (e.g., 30–40 minutes before acidification) affect the final product characteristics. unicamp.br

Purification Process: The post-synthesis workup, including the number of washes with distilled water and the drying conditions (temperature and duration), significantly impacts the purity of the final product. unicamp.br For example, drying at 90 ± 5°C for 32 hours has been documented. unicamp.br

A comparative analysis of different synthetic procedures highlights the factors affecting yield and purity.

| Procedure | Key Reactants | Temperature | Stirring Rate | Yield | Noted Outcomes | Citation |

| Procedure 1 | Sodium cobaltinitrite, Potassium nitrite | 55 ± 5°С | 400 ± 50 rpm | 90% | Copious precipitation of yellow crystals; requires settling for 15-16h. | unicamp.br |

| Procedure 2 | Cobalt nitrate, Potassium nitrite, Acetic acid | Not specified | Not specified | 97% | Highest yield, smallest particle size, and highest purity reported in a comparative study. | unicamp.brresearchgate.net |

| Procedure 3 | Cobalt nitrate, Potassium nitrate, Sodium nitrite, Acetic acid | 60 ± 5°С | 500 ± 50 rpm | 83% | High reaction rate observed; evolution of nitrogen oxides. | unicamp.br |

Scaling up the synthesis of this compound from the lab bench to industrial production introduces further challenges. One major consideration is the management of byproducts. The acidification step with acetic acid is accompanied by the evolution of large volumes of nitrogen oxides, which are toxic gases. unicamp.br On a large scale, an efficient and safe system for capturing and neutralizing these gases, such as absorption in an alkali solution, would be essential. unicamp.br

Furthermore, the potential for the formation of mixed salts, such as potassium-sodium salts of the hexanitrocobaltate ion (e.g., K₂Na[Co(NO₂)₆]), can affect the purity and consistency of the final product. unicamp.br This necessitates strict control over the stoichiometry and reaction conditions to favor the formation of the desired K₃[Co(NO₂)₆]. While there is a lack of specific patent information for the large-scale synthesis of this compound, commercial availability in various grades and bulk quantities suggests that these scale-up challenges have been successfully addressed by chemical manufacturers. unicamp.bramericanelements.com

Chemical Reactivity, Reaction Mechanisms, and Stability of Potassium Cobaltinitrite

Acidic Medium Interactions and Decomposition Pathways

Formation of Nitrous Acid and Cobalt Reduction (Co³⁺ to Co²⁺)

In the presence of strong mineral acids, such as hydrochloric acid and sulfuric acid, potassium cobaltinitrite undergoes decomposition. unicamp.br This reaction leads to the formation of nitrous acid (HNO₂). unicamp.br Nitrous acid is an unstable substance that readily decomposes, and in the process, it reduces the cobalt(III) (Co³⁺) ion to the cobalt(II) (Co²⁺) ion. unicamp.br The general reaction can be represented as:

K₃[Co(NO₂)₆] + 6H⁺ → 3K⁺ + Co³⁺ + 6HNO₂ unicamp.br

Followed by the reduction of cobalt:

2Co³⁺ + HNO₂ + H₂O → 2Co²⁺ + NO₃⁻ + 3H⁺ unicamp.br

This decomposition process is accelerated at a pH below 3 due to the protonation of the nitrite (B80452) ligand. The instability of cobaltinitrite solutions below pH 4, leading to the evolution of dinitrogen tetroxide (N₂O₄) and the decomposition to Co²⁺, has been noted in several studies. cdnsciencepub.com

Ligand Substitution Reactions

The nitrite ligands in the this compound complex can be replaced by other ligands under particular conditions, which results in the formation of different cobalt complexes. Common reagents that can induce these ligand substitution reactions include strong acids. The specific products formed are dependent on the reacting conditions and the substituting ligands. For instance, ligands such as ammonia (B1221849) or water can substitute the nitrito ligands.

Alkaline Medium Decomposition

This compound is unstable in alkaline environments, with decomposition occurring at a pH greater than 7. unicamp.brsmolecule.com In the presence of a base like sodium hydroxide (B78521), the compound decomposes completely to yield cobalt(III) hydroxide, a dark brown precipitate, along with potassium nitrite and sodium nitrite. unicamp.br The reaction is as follows:

K₃[Co(NO₂)₆] + 3NaOH → Co(OH)₃ + 3KNO₂ + 3NaNO₂ unicamp.brsmolecule.com

The instability in basic solutions is due to the precipitation of cobalt hydroxides. cdnsciencepub.com This decomposition in alkaline conditions above pH 9 makes it unsuitable for certain analytical determinations of potassium. core.ac.uk

Stability Profiles Across Varying Chemical Environments

The stability of this compound is significantly influenced by the chemical environment, particularly pH and temperature.

| Environment | Stability Profile | Key Factors |

| Acidic (pH < 4) | Unstable, decomposes. cdnsciencepub.com | Decomposition is accelerated below pH 3 due to nitrite protonation. |

| Neutral to Slightly Acidic (pH 4-7) | Relatively stable. smolecule.com | This pH range is often controlled during its synthesis. |

| Alkaline (pH > 7) | Unstable, decomposes. unicamp.brsmolecule.com | Complete decomposition occurs, forming cobalt(III) hydroxide. unicamp.br |

| Temperature | Stability decreases above 40°C. | Thermal decomposition of the [Co(NO₂)₆]³⁻ anion begins at 180°C. unicamp.br |

| Light Exposure | UV radiation can induce Co³⁺ reduction. | Stability tests are often conducted in dark conditions. |

| Aqueous Solution | Dissolution is accompanied by decomposition. | The compound is poorly soluble in water, and its apparent solubility increases over time due to decomposition. unicamp.br |

The compound is also hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and purity. unicamp.brresearchgate.net

Precipitation Kinetics and Mechanisms in Complex Systems

The formation of this compound as a precipitate is a key reaction in the analytical determination of potassium and cobalt. unicamp.br The precipitation kinetics and the resulting particle size are influenced by the synthesis method. unicamp.br

For instance, reacting potassium nitrite with cobalt nitrate (B79036) in an acidic medium, similar to the synthesis of sodium cobaltinitrite, can yield a product with a small particle size due to the instantaneous nature of the reaction, which leads to the formation of abundant nuclei. unicamp.br The reaction is:

2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O unicamp.brresearchgate.net

In another method involving the reaction of sodium cobaltinitrite with a potassium salt, a copious precipitate of yellow crystals is observed. unicamp.br The precipitate is often allowed to settle for an extended period, such as 15-16 hours, to ensure complete precipitation. unicamp.br

The precipitation is also a critical step in staining techniques used in mineralogy. For example, to stain potassium feldspar, it must first be treated with hydrofluoric acid to form hieratite on its surface. The subsequent reaction of the hieratite with sodium cobaltinitrite produces the characteristic yellow stain. geoscienceworld.orgminsocam.org

The composition of the precipitate can be complex. Depending on whether this compound or the potassium salt is in excess, the precipitate may be the tripotassium salt, K₃[Co(NO₂)₆], or the dipotassium (B57713) sodium salt, K₂NaCo(NO₂)₆. sciencemadness.org This variability can impact the accuracy of gravimetric analyses. sciencemadness.org

Structural Elucidation and Advanced Spectroscopic Characterization of Potassium Cobaltinitrite

Crystallographic Investigations

The precise three-dimensional arrangement of atoms in potassium cobaltinitrite, K₃[Co(NO₂)₆], has been extensively studied using crystallographic techniques. These methods provide fundamental insights into its structure, purity, and potential for forming related compounds.

X-ray Diffraction (XRD) Analysis for Phase Purity and Crystal Structure

X-ray diffraction (XRD) is a primary technique for confirming the phase purity and determining the crystal structure of this compound. Studies have consistently shown that K₃[Co(NO₂)₆] crystallizes in a cubic system. unicamp.br The lattice parameter, which defines the size of the unit cell, has been reported with good agreement across different studies. For instance, refined unit cell parameters have been determined as a = 10.492(7) Å, a = 10.498(7) Å, and a = 10.468(6) Å depending on the synthesis method. unicamp.br These values align well with established crystallographic data. unicamp.br

The crystal structure reveals an octahedral coordination geometry around the central cobalt(III) ion. Six nitrite (B80452) (NO₂⁻) ligands surround the cobalt ion, coordinating through the nitrogen atom. This arrangement is crucial to the compound's stability and its characteristic yellow color. The low-spin d⁶ electronic configuration of the Co(III) center contributes to the compound's kinetic stability and diamagnetic properties.

| Parameter | Value | Source |

| Crystal System | Cubic | unicamp.br |

| Lattice Parameter (a) | ~10.47 - 10.50 Å | unicamp.br |

| Coordination Geometry | Octahedral |

Study of Polymorphism and Hydrate Formation

While the cubic form of this compound is the most commonly reported, the existence of polymorphs and hydrated forms has been noted. Research has indicated that the isolation of K₃[Co(NO₂)₆] can sometimes yield a monohydrate, K₃[Co(NO₂)₆]·H₂O, alongside the anhydrous product. researchgate.net Furthermore, all synthesized samples of this compound tend to be hygroscopic, readily absorbing moisture from the atmosphere. researchgate.net The presence of water can influence the material's properties and requires careful control during synthesis and storage. The sesquihydrate form, K₃[Co(NO₂)₆]·1.5H₂O, has also been identified and is characterized as yellow cubic crystals. wikipedia.org

Evaluation of Mixed-Salt Formation (e.g., K₂Na[Co(NO₂)₆])

This compound can form mixed-salt compounds, particularly with sodium. The formation of dipotassium (B57713) sodium hexanitrocobaltate(III), K₂Na[Co(NO₂)₆], is a notable example. This mixed salt is often formed during the analytical determination of potassium, where sodium cobaltinitrite is used as a precipitating agent. unicamp.brwikipedia.org The reaction proceeds as follows:

2K⁺ + Na⁺ + [Co(NO₂)₆]³⁻ → K₂Na[Co(NO₂)₆] unicamp.br

The cocrystallization of mixed salts like Na₂K[Co(NO₂)₆] or NaK₂[Co(NO₂)₆] can occur, especially when an excess of sodium nitrite is used in the synthesis. unicamp.br These mixed salts also possess a cubic lattice with similar unit cell parameters to K₃[Co(NO₂)₆], which can make their individual identification challenging without detailed analysis. unicamp.br The formation of K₂Na[Co(NO₂)₆]·H₂O has also been reported. wikimedia.org

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are invaluable for probing the bonding and electronic structure of this compound, providing details that complement crystallographic data.

Infrared (IR) Spectroscopy for Ligand Vibrational Modes and Metal-Ligand Bonding

Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of the nitrite ligands and the cobalt-ligand bonds in K₃[Co(NO₂)₆]. The IR spectrum confirms the coordination of the nitrite group through the nitrogen atom (nitro complex) rather than through an oxygen atom (nitrito complex). This is evidenced by characteristic vibrational frequencies.

Key vibrational modes observed in the IR spectrum of this compound include the antisymmetric (νₐₛ) and symmetric (νₛ) stretching of the NO₂ group, the ONO bending (δ), the NO₂ wagging (ρw), and the Co-N stretching (ν(CoN)). unicamp.br The positions of these bands are sensitive to the chemical environment and can be used to confirm the compound's identity and purity. unicamp.br For instance, the Co-N stretching mode in K₃[Co(NO₂)₆] is observed as a single, unsplit band, indicating a highly symmetric, undistorted octahedral environment for the [Co(NO₂)₆]³⁻ anion. acs.org

| Vibrational Mode | Frequency (cm⁻¹) | Source |

| νₐₛ(NO₂) | ~1384 - 1391 | unicamp.br |

| νₛ(NO₂) | ~1331 - 1332 | unicamp.br |

| δ(ONO) | ~829 | unicamp.br |

| ρw(NO₂) | ~632 - 637 | unicamp.br |

| ν(Co-N) | ~408 - 416 | unicamp.br |

UV-Visible Spectroscopy for Electronic Transitions and Coordination Geometry

UV-Visible spectroscopy provides insights into the electronic transitions within the d-orbitals of the cobalt(III) ion and confirms its octahedral coordination geometry. The vibrant yellow color of this compound is a direct consequence of the absorption of light in the violet region of the visible spectrum. askfilo.com This absorption corresponds to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals, a phenomenon known as d-d transition. du.edu.eg

The electronic spectrum of the [Co(NO₂)₆]³⁻ ion in an octahedral field shows specific absorption bands. For K₃[Co(NO₂)₆], a key absorption is observed around 25,200 cm⁻¹ (approximately 397 nm). acs.org The position and intensity of these bands are characteristic of the Co(III) ion in this specific ligand environment and are consistent with its low-spin d⁶ configuration in an octahedral field. It has been noted that a band sometimes observed around 480 nm is likely due to the presence of the pentanitroaquacobaltate(III) ion, [Co(NO₂)_5(H₂O)]²⁻, as an impurity or decomposition product in solution, rather than being a feature of the hexanitrocobaltate(III) ion itself. cdnsciencepub.comresearchgate.net

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to provide a structural fingerprint of a molecule. In the analysis of this compound, resonance Raman spectra reveal critical information about the bonding and structure of the [Co(NO₂)₆]³⁻ complex.

Studies have shown that both the internal vibrations of the nitrite (NO₂) ligand and the skeletal vibrations of the cobalt-ligand framework (Co-NO₂) are resonance-enhanced. rsc.org Specifically, the NO₂ symmetric stretching and bending modes, along with the Co-NO₂ stretching modes, are prominent in the spectrum. rsc.org This enhancement occurs for both totally symmetric and non-totally symmetric vibrational modes, suggesting a charge-transfer character in the visible absorption bands of the complex. rsc.org The observation of B-term scattering, which involves two electronic excited states, further supports this interpretation. rsc.org

The characteristic Raman peaks of the cobaltinitrite complex allow for its specific detection. For instance, in the analysis of potassium ions in biological samples, sodium cobaltinitrite is used to precipitate potassium-sodium cobaltinitrite, which has a distinct Raman signature that can be used for quantification. researchgate.netnih.gov

Key Vibrational Modes in the Raman Spectrum of this compound

| Vibrational Mode | Description | Significance |

|---|---|---|

| NO₂ Symmetric Stretch | In-phase stretching of the N-O bonds within the nitrite ligand. | Provides information on the electronic state and bonding of the coordinated nitrite. |

| NO₂ Bending Mode | Scissoring motion of the O-N-O angle. | Sensitive to the coordination environment and geometry of the nitrite ligand. |

Microscopic and Elemental Analysis

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface morphology and determining the particle size of this compound. Research has shown that the synthesis method significantly influences these characteristics. unicamp.brresearchgate.netresearchgate.net

Different synthesis procedures can yield this compound with varying particle sizes, ranging from approximately 800 nm to 3 µm. unicamp.br For example, a method involving the rapid reaction of potassium nitrite with cobalt nitrate (B79036) in an acidic medium tends to produce finer particles due to the instantaneous formation of numerous nuclei. unicamp.brresearchgate.netresearchgate.net SEM images typically reveal crystalline structures, and manual processing of these images allows for the determination of particle size distribution by counting particles of a given size in selected areas. researchgate.net The resulting crystals are often described as yellow and can be hygroscopic. unicamp.brresearchgate.netresearchgate.net

The morphology observed by SEM can be correlated with other analytical data. For instance, SEM can be used in conjunction with staining techniques to identify different phases within a material. dot.gov In studies of potassium-rich materials, SEM combined with energy-dispersive X-ray analysis (EDX) can verify the presence and distribution of potassium. oup.com

Influence of Synthesis Method on Particle Size

| Synthesis Procedure | Key Reactants | Resulting Particle Size |

|---|---|---|

| Procedure 1 | Sodium cobaltinitrite and potassium nitrite | Fine powder, 800 nm to 3 µm unicamp.br |

| Procedure 2 | Cobalt nitrate, potassium nitrite, and acetic acid | - |

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Elemental Composition and Oxidation State Verification

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials. youtube.comresearchgate.net In the context of this compound, ICP-OES is employed to quantify the constituent elements, primarily potassium and cobalt, to confirm the compound's stoichiometry. researchgate.net

The process involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. youtube.com As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. youtube.com By comparing these intensities to those of standard solutions, a quantitative analysis can be performed. youtube.com ICP-OES offers full wavelength coverage, allowing for the simultaneous measurement of multiple elements. epa.ie

While ICP-OES directly provides elemental composition, it indirectly helps in verifying the oxidation state of cobalt. The experimentally determined stoichiometry from ICP-OES, specifically the molar ratio of potassium to cobalt, must be consistent with the +3 oxidation state of cobalt in the hexanitrocobaltate(III) anion, [Co(NO₂)₆]³⁻. royalholloway.ac.uk Any significant deviation could indicate the presence of impurities or a different cobalt oxidation state. The technique is also used to detect trace metal impurities in the sample. researchgate.net

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Products

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals that decomposition typically begins at around 180°C. unicamp.br This decomposition is characterized by a significant mass loss due to the evolution of nitrogen dioxide (NO₂) gas. unicamp.br Studies on the sodium analogue, sodium cobaltinitrite, show a similar decomposition pathway, initiating at approximately 220°C and also forming Co₃O₄ as a residue. The presence of water in hygroscopic samples of this compound can also be observed in TGA as an initial mass loss at temperatures around 120°C. unicamp.brresearchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition. nih.govuwo.cari.se For this compound, DSC would show endothermic or exothermic peaks corresponding to the energy changes during dehydration and decomposition. The decomposition of the [Co(NO₂)₆]³⁻ anion is an energetic process that can be clearly identified. unicamp.br

The products of thermal decomposition at higher temperatures include cobalt oxides, nitrogen oxides, and potassium oxides. researchgate.netpfaltzandbauer.com

Thermal Decomposition Data for Cobaltinitrites

| Compound | Decomposition Onset (TGA) | Key Decomposition Products |

|---|---|---|

| This compound | ~180°C unicamp.br | Nitrogen dioxide (NO₂), Cobalt oxides (e.g., Co₃O₄), Potassium oxides unicamp.brresearchgate.netpfaltzandbauer.com |

Kinetic Studies of Thermal Decomposition

Understanding the kinetics of the thermal decomposition of this compound provides insights into the reaction mechanism and the stability of the compound. Kinetic parameters, such as the activation energy (Eₐ), can be determined from thermal analysis data.

Non-isothermal TGA is a common method for these studies. By performing experiments at different constant heating rates, methods like the Flynn-Wall-Ozawa or Kissinger methods can be applied to the mass loss curves to calculate the activation energy without assuming a specific reaction model. oulu.fi This is advantageous as it provides a more reliable measure of the energy barrier for decomposition.

Isothermal kinetic analysis, where the sample is held at a constant temperature, can also be used. oulu.fi This approach simplifies the calculation of kinetic parameters but can be affected by changes in the sample during the initial heating to the desired temperature. oulu.fi The choice between isothermal and non-isothermal methods depends on the specific goals of the study and the nature of the decomposition process. oulu.fi By fitting the experimental data to various solid-state reaction models, the most probable reaction mechanism can be identified. oulu.fi

Theoretical and Computational Investigations of Potassium Cobaltinitrite

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as coordination complexes. In the case of potassium cobaltinitrite, the central cobalt atom is in the +3 oxidation state (Co(III)), possessing a d⁶ electron configuration. wikipedia.org The six nitrito (NO₂⁻) ligands create an octahedral coordination environment around the cobalt ion. uci.edu

This d⁶ configuration in a strong octahedral field, as provided by the N-donating nitrite (B80452) ligands, results in a low-spin electronic state. wikipedia.org All six d-electrons occupy the lower energy t₂g orbitals, leading to a diamagnetic complex with high kinetic stability. wikipedia.org

DFT calculations provide a quantitative description of this electronic arrangement. Key insights from such analyses include:

Molecular Orbitals (MOs): Calculations can map the energies and compositions of the molecular orbitals, illustrating the covalent interactions between the cobalt 3d orbitals and the molecular orbitals of the nitrite ligands. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be identified, and the HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity and electronic transitions of the complex.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be employed to probe the nature of the Co-N bonds. This allows for the quantification of the degree of covalent versus ionic character and provides a detailed picture of electron density distribution.

Charge Distribution: DFT can calculate the partial atomic charges (e.g., Mulliken or NBO charges) on each atom, revealing how the negative charge of the complex anion, [Co(NO₂)₆]³⁻, is distributed across the central metal and the surrounding ligands.

| Computed Parameter | Typical DFT-Derived Value/Information | Significance |

|---|---|---|

| Co Oxidation State | +3 | Determines the d-electron count (d⁶) and influences coordination geometry. |

| Spin State | Low-spin (S=0) | Explains the compound's diamagnetism and kinetic inertness. wikipedia.org |

| HOMO-LUMO Gap | Calculated energy difference (in eV) | Indicates electronic stability and the energy required for electronic excitation. |

| NBO Charge on Co | Positive value (e.g., +0.5 to +1.5) | Quantifies the electron density on the metal center after accounting for bonding. |

| Co-N Bond Order | Calculated value | Provides a measure of the covalent strength of the metal-ligand bond. |

Prediction of Redox Potentials and Ligand Exchange Mechanisms

Computational methods are invaluable for predicting the electrochemical behavior and reaction kinetics of coordination complexes.

Redox Potentials: The standard redox potential (E°) for the Co(III)/Co(II) couple in this compound can be predicted using DFT in conjunction with a thermodynamic cycle, such as the Born-Haber cycle. researchgate.net This approach involves several distinct calculations:

Geometry optimization of both the reduced species, [Co(NO₂)₆]³⁻, and the oxidized species, [Co(NO₂)₆]²⁻, in the gas phase.

Calculation of the Gibbs free energy of each species in the gas phase, which includes electronic energy and thermal corrections from frequency calculations.

Calculation of the solvation free energy for each species using a continuum solvation model (e.g., PCM, SMD, or COSMO-RS). dtu.dk

The difference in the total Gibbs free energy in solution between the oxidized and reduced forms is then used to calculate the redox potential via the Nernst equation. researchgate.netmdpi.com The accuracy of these predictions is highly dependent on the choice of DFT functional and basis set. researchgate.netnih.gov

Ligand Exchange Mechanisms: Co(III) complexes are well-known for being kinetically inert to ligand substitution. nih.govmdpi.com Computational chemistry can quantify this inertness by modeling the mechanisms of ligand exchange. For the [Co(NO₂)₆]³⁻ complex, the exchange of a nitrite ligand with a solvent molecule (e.g., H₂O) or another ligand would likely proceed through a dissociative mechanism. nih.govpnas.org DFT can be used to map the potential energy surface of this reaction, identifying the high-energy transition state corresponding to the breaking of a Co-N bond. The calculated activation energy for this process provides a direct measure of the kinetic barrier to substitution. The high activation barrier computed for Co(III) complexes computationally confirms their observed inertness.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT provides a static, time-independent picture of the complex, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, a system consisting of one or more [Co(NO₂)₆]³⁻ anions, K⁺ cations, and a large number of explicit solvent molecules (e.g., water) is constructed. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of every atom over a period of picoseconds to nanoseconds.

MD simulations of this compound in an aqueous solution can reveal:

Structural Stability: The simulation can test the integrity of the [Co(NO₂)₆]³⁻ complex. By tracking the Co-N bond distances over time, one can confirm the stability of the octahedral coordination sphere and observe the absence of spontaneous ligand dissociation, which is consistent with its known inertness.

Solvation Shell Structure: The arrangement and dynamics of water molecules and potassium ions around the complex anion can be characterized. Radial distribution functions (RDFs) can be calculated to determine the average distances and coordination numbers of solvent molecules and counter-ions relative to the complex.

Vibrational Dynamics: The simulation provides insight into the vibrational motions of the complex, including the stretching and bending of the Co-N and N-O bonds, which can be related to experimental spectroscopic data.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| System Setup | [Co(NO₂)₆]³⁻, K⁺ ions, and water molecules in a periodic box. | Models the compound in a realistic aqueous environment. |

| Simulation Time | Typically nanoseconds (ns). | Allows for the observation of local dynamics and structural relaxation. |

| Key Analyses | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs). | Quantifies structural stability and describes the local solvation environment. |

| Primary Outcome | Confirmation of complex stability and characterization of ion-solvent interactions. | Provides a dynamic picture that complements static quantum calculations. |

Integration of Computational Models with Experimental Data for Predictive Chemistry

The true power of theoretical investigations is realized when computational models are integrated with and validated by experimental data. This synergistic approach creates a powerful feedback loop for understanding and predicting chemical behavior.

Spectroscopy: DFT calculations can predict the vibrational frequencies of the [Co(NO₂)₆]³⁻ anion. These computed frequencies can be directly compared with the peaks observed in experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model's geometry and bonding description. nih.govacs.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which can be correlated with the absorption bands in the experimental UV-visible spectrum. acs.org

Electrochemistry: The redox potential predicted by DFT calculations can be benchmarked against values measured experimentally using techniques like cyclic voltammetry. nih.gov Any discrepancies can guide the refinement of the computational protocol (e.g., by testing different solvation models or functionals) to improve its predictive accuracy. researchgate.net

Reaction Kinetics: The activation energies for ligand exchange calculated via DFT can be compared to the reaction rates determined from experimental kinetic studies. This correlation helps to validate the proposed reaction mechanism.

Once a computational model has been thoroughly validated against a range of experimental data, it can be used with greater confidence for predictive chemistry. Such a model could be used to predict the properties of this compound under conditions that are difficult to access experimentally or to screen for the effects of substituting the nitrite ligands with other functional groups, thereby guiding the rational design of new cobalt complexes with tailored properties.

Advanced Analytical Methodologies Utilizing Potassium Cobaltinitrite

Principles of Potassium Precipitation via Cobaltinitrite Chemistry

The fundamental principle behind the use of cobaltinitrite in potassium analysis lies in the formation of a sparingly soluble precipitate when a solution containing potassium ions (K⁺) is treated with a reagent containing the hexanitritocobaltate(III) ion, [Co(NO₂)₆]³⁻. unicamp.br This reaction provides a basis for the qualitative detection and quantitative determination of potassium. The reagent typically used is sodium cobaltinitrite, Na₃[Co(NO₂)₆], which is soluble in water. archive.orgtandfonline.com When this reagent is added to a solution containing potassium ions, a characteristic yellow crystalline precipitate is formed. archive.orgdoubtnut.com

The reaction is generally carried out in a solution acidified with acetic acid or nitric acid. archive.orgoup.com The acidic medium helps to prevent the precipitation of cobalt hydroxide (B78521) and promotes the formation of a well-defined crystalline precipitate. unicamp.brdatapdf.com The low solubility of the resulting potassium-containing cobaltinitrite salt allows for its separation from the solution, forming the basis for various analytical techniques. unicamp.brsmolecule.com

Stoichiometry of Potassium Cobaltinitrite Precipitation Reactions

The exact stoichiometry of the precipitate can vary depending on the reaction conditions, particularly the ratio of sodium to potassium ions in the solution. rsc.org However, under controlled conditions, a precipitate with a reasonably constant composition is formed, which is crucial for quantitative analysis. archive.orgoup.com

Several formulas have been proposed for the precipitate. A commonly cited composition is the dipotassium (B57713) sodium cobaltinitrite monohydrate, K₂Na[Co(NO₂)₆]·H₂O. archive.orgoup.com Another reported formula is tripotassium hexanitritocobaltate(III), K₃[Co(NO₂)₆]. smolecule.com

The precipitation reaction can be generally represented as:

In cases where a large excess of potassium is present, the formation of K₃[Co(NO₂)₆] is more likely. The reaction for the formation of the tripotassium salt is:

For analytical accuracy, it is essential to standardize the precipitation conditions to ensure a consistent and known stoichiometry of the precipitate. oup.com

Factors Influencing Precipitation Completeness and Purity

Several factors can influence the completeness of the precipitation and the purity of the resulting this compound precipitate.

Temperature: The solubility of this compound increases with temperature. Therefore, precipitation is typically carried out at a controlled, cool temperature (e.g., 20°C) to minimize solubility losses. oup.com

pH: The reaction is sensitive to pH. An acidic medium, typically achieved with acetic or nitric acid, is necessary to prevent the formation of cobalt hydroxide. unicamp.brdatapdf.com However, a very low pH can lead to the decomposition of the nitrite (B80452) ions. dss.go.th A pH range of 4 to 6 is often considered optimal.

Concentration of Reagents: An excess of the sodium cobaltinitrite reagent is used to ensure the complete precipitation of potassium. uni.edu The concentration of sodium ions is also important, as it influences the stoichiometry of the precipitate. tandfonline.com

Presence of Interfering Ions: Ammonium (B1175870) ions (NH₄⁺) form a similar insoluble precipitate with cobaltinitrite and must be removed prior to analysis. oup.com Other ions like Mg²⁺, Cu²⁺, and Li⁺ can also interfere with the assay. researchgate.net

Washing of the Precipitate: Due to the slight solubility of the precipitate, the washing procedure is critical. Washing with water can lead to losses. rsc.org Therefore, wash solutions often contain a small amount of the precipitating reagent or are saturated with the precipitate itself to minimize dissolution. oup.comoup.com The use of 70% ethyl alcohol has also been recommended as a suitable washing fluid. rsc.org

Gravimetric Analysis Enhancements and Refinements

Gravimetric analysis is a traditional and highly accurate method for the quantitative determination of potassium using the cobaltinitrite reaction. smolecule.com The method involves precipitating the potassium as this compound, followed by filtering, drying, and weighing the precipitate. uni.edu The mass of potassium in the original sample is then calculated based on the weight of the precipitate and its known stoichiometric factor. oup.com

Early methods required ashing of the sample to remove organic material that could interfere with the precipitation. uni.edu Refinements to the gravimetric method have focused on improving the accuracy and simplifying the procedure.

Key refinements include:

Use of Purified Reagents: The use of a pure trisodium (B8492382) cobaltinitrite solution as the precipitating agent helps to obtain stoichiometric results. oup.com

Controlled Precipitation Conditions: Strict control of temperature, pH, and reagent concentrations is crucial for obtaining a precipitate of constant composition. oup.com Cooling the solutions to around 20°C before mixing is a common practice. oup.com

Improved Washing Techniques: To minimize the dissolution of the precipitate, washing is performed with dilute nitric acid or solutions saturated with this compound. oup.comoup.com Washing with 95% ethyl alcohol is also used to remove water before drying. oup.com

Standardized Drying Procedures: The precipitate is typically dried at 100°C for a specific duration to ensure all moisture is removed before weighing. oup.com

A comparative study using the Wilcox method, which specifies the use of a pure trisodium cobaltinitrite salt and nitric acid for acidification, demonstrated accurate and reproducible results for potassium determination in fruit products. oup.com

| Parameter | Condition/Reagent | Purpose | Reference |

| Precipitating Agent | Pure trisodium cobaltinitrite solution | Ensures stoichiometric precipitation | oup.com |

| Acidification | Nitric acid | Prevents nitrite decomposition and interference | oup.comdatapdf.com |

| Temperature | Cooled to ~20°C | Minimizes solubility of the precipitate | oup.com |

| Washing Solution | Dilute nitric acid or saturated cobaltinitrite solution | Retards decomposition and prevents dissolution | oup.comoup.com |

| Final Wash | 95% Ethyl alcohol | Removes water before drying | oup.com |

| Drying | 1 hour at 100°C | Ensures complete removal of moisture | oup.com |

Volumetric and Titrimetric Approaches for Nitrite Quantification

Volumetric and titrimetric methods offer an alternative to gravimetric analysis for quantifying the amount of precipitated this compound. These methods are often faster than gravimetric analysis. The principle behind these approaches is the titration of the nitrite ions (NO₂⁻) present in the dissolved precipitate. archive.orgoup.com

One common method involves dissolving the washed precipitate in a known excess of a standard oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or ceric sulfate (B86663), in an acidic medium. archive.orgoup.com The unreacted excess of the oxidizing agent is then back-titrated with a standard reducing agent, like sodium oxalate. datapdf.com

The oxidation of the nitrite ions by permanganate in an acidic solution can be represented by the following equation:

It is important to note that the cobalt(III) ion in the precipitate is also a powerful oxidizing agent and can oxidize an equivalent amount of nitrite, which must be accounted for in the stoichiometry of the titration reaction. oup.com Titration with ceric sulfate followed by thiosulfate (B1220275) has also been employed. oup.com

Spectrophotometric and Colorimetric Methods for Indirect Determination

Spectrophotometric and colorimetric methods provide sensitive and often rapid means for the indirect determination of potassium. These methods are based on measuring the concentration of one of the components of the this compound precipitate, typically cobalt, after it has been redissolved. researchgate.netniscpr.res.in

A general procedure involves:

Precipitation of potassium as this compound.

Separation and washing of the precipitate.

Dissolving the precipitate in a suitable solvent.

Developing a colored complex with the cobalt ions.

Measuring the absorbance of the colored solution using a spectrophotometer or colorimeter. niscpr.res.inscispace.com

Several reagents have been used to form colored complexes with cobalt for spectrophotometric analysis, including:

Choline hydrochloride and sodium ferrocyanide, which produce a green color. rsc.orguni.edu

Folin-Ciocalteu phenol (B47542) reagent in the presence of glycine, which yields a blue color. niscpr.res.inscispace.com

Ammonium thiocyanate, which forms a colored complex. researchgate.net

A newer method involves dissolving the potassium sodium cobaltinitrite precipitate in concentrated hydrochloric acid, which results in a bluish-green solution with an absorbance maximum at 623 nm. niscpr.res.innih.gov This method has shown a high correlation with results obtained from flame photometry. niscpr.res.innih.gov

| Reagent/Method | Color Produced | Wavelength (nm) | Reference |

| Concentrated HCl | Bluish-green | 623 | niscpr.res.innih.gov |

| Choline hydrochloride and sodium ferrocyanide | Green | Not specified | rsc.orguni.edu |

| Folin-Ciocalteu phenol reagent with glycine | Blue | Not specified | niscpr.res.inscispace.com |

| Ammonium thiocyanate | Not specified | Not specified | researchgate.net |

Development of Sensitive Spectrophotometric Assays

Research has focused on developing more sensitive and reliable spectrophotometric assays for potassium determination. One such development is a method based on the measurement of cobalt in the precipitate. This method demonstrated a high regression coefficient (R² = 0.998) for the standard curve of potassium and a significant correlation (r = 0.978) with the flame photometric method. niscpr.res.innih.gov The procedure involves precipitating potassium with sodium cobaltinitrite, dissolving the precipitate in concentrated HCl to develop a bluish-green color, and measuring the absorbance at 623 nm. niscpr.res.innih.gov This method is noted for being less time-consuming and involving fewer steps compared to other methods. niscpr.res.in

Another sensitive approach involves the use of the Folin-Ciocalteu phenol reagent. In an alkaline medium and in the presence of glycine, cobalt ions reduce the phosphomolybdic-phosphotungstic acid in the reagent to form a stable blue color, the intensity of which is proportional to the amount of cobalt, and thus to the original potassium concentration. scispace.com This method is advantageous as it determines a stable constituent of the precipitate (cobalt) rather than the less stable nitrite radical. scispace.com

The development of these assays has provided valuable alternatives to traditional methods, especially for analyzing potassium in complex biological samples like culture broths, where polysaccharides and other metabolites can interfere with methods like flame photometry. researchgate.netniscpr.res.in

Optimization of Color Development and Stability

The analytical utility of this compound is often linked to the formation of a distinct precipitate, which can be quantified either turbidimetrically or, after further reaction, colorimetrically. researchgate.net The primary reaction involves the precipitation of potassium ions (K⁺) from a solution using sodium cobaltinitrite, which results in the formation of a characteristic yellow precipitate known as potassium sodium cobaltinitrite. researchgate.netwikipedia.org The optimization of this process is critical for achieving reliable and reproducible results. Several factors significantly influence the development and stability of the resulting color or turbidity.

A key modification involves dissolving the initial precipitate and inducing a secondary color-forming reaction. One such spectrophotometric method relies on dissolving the potassium sodium cobaltinitrite precipitate with concentrated hydrochloric acid to produce a stable bluish-green color, which is then measured at a wavelength of 623 nm. researchgate.net Another approach uses potassium silver cobaltinitrite, which is precipitated and then treated with hot alkali to liberate nitrite ions for subsequent titration. acs.org

The stability and consistency of the analytical signal are contingent upon several operational parameters:

Temperature : Maintaining a consistent temperature is crucial as it directly affects the solubility of the precipitate and the stoichiometry of the reaction, particularly the nitrite-to-potassium ratio. fao.org While some methods require strict temperature control, others have been modified to be less susceptible to variations within a range of 15°C to 35°C. researchgate.net

Reagent Concentration and Order of Addition : The concentration of the sodium cobaltinitrite reagent must be carefully controlled to ensure complete precipitation. researchgate.net Furthermore, the sequence in which reagents are added can cause significant variations in the outcome. fao.org

pH Control : The pH of the reaction medium must be regulated, often through the use of an acetic acid buffer, to ensure the stability of the cobaltinitrite complex and prevent decomposition. publications.gc.caunicamp.br

Solvent Medium : The addition of alcohol, such as ethanol (B145695) or isopropyl alcohol, is frequently employed to decrease the solubility of the this compound precipitate, thereby enhancing the sensitivity of the method. fao.orgubc.ca The ratio of alcohol to the aqueous solution is a critical parameter to optimize. fao.org

Reaction and Stabilization Time : Adequate time must be allowed for the complete formation of the precipitate or the full development of color. saspublishers.com The stability of the final colored product is also a key consideration; some developed dyes have been shown to be stable for several hours. saspublishers.com

The following table summarizes the key factors that require optimization for analytical methods utilizing this compound.

| Parameter | Influence on the Method | Optimization Strategy | References |

| Temperature | Affects precipitate solubility and reaction stoichiometry. | Implement strict temperature control (e.g., 20°C) or use methods modified for ambient temperature ranges. | researchgate.netfao.org |

| pH | Governs the stability of the cobaltinitrite complex. | Use buffered solutions (e.g., acetic acid) to maintain optimal pH. | publications.gc.caunicamp.br |

| Reagent Concentration | Determines the completeness of the precipitation reaction. | Optimize the concentration of sodium cobaltinitrite to match the expected analyte range. | researchgate.net |

| Solvent Composition | Reduces the solubility of the potassium salt precipitate. | Adjust the ratio of alcohol (e.g., ethanol) to the aqueous sample solution for maximum precipitation. | fao.orgubc.ca |

| Mixing and Timing | Ensures homogeneity and complete reaction/color development. | Standardize mixing procedures and establish optimal incubation times for precipitation and color stability. | acs.orgfao.orgsaspublishers.com |

Method Validation, Accuracy, and Precision in Contemporary Analytical Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euresearchgate.net For methodologies employing this compound, this involves a thorough assessment of accuracy, precision, and other performance characteristics. europa.euelementlabsolutions.com

Accuracy refers to the closeness of a measured value to a standard or known true value and is often expressed as percent recovery or through correlation with a reference method. europa.eu Classical titrimetric and gravimetric methods based on cobaltinitrite precipitation are noted for their high accuracy, with studies reporting sample recoveries in the range of 98.56% to 99.01%. futminna.edu.ng Modern instrumental adaptations also demonstrate excellent accuracy. A spectrophotometric method showed a strong correlation (r = 0.978) with results from flame photometry, while a turbidimetric procedure correlated well (r = 0.90) with atomic absorption (AA) analysis. researchgate.netresearchgate.net

Precision measures the degree of agreement among a series of measurements of the same sample, indicating the random error of a method. europa.eu It is typically expressed as the standard deviation or relative standard deviation (RSD). futminna.edu.ng A titrimetric procedure for determining potassium in the 0.1 to 0.2 mg range reported an error not exceeding 2%, with repeated measurements showing an average deviation of just 0.02 mL. acs.org The high precision of these techniques makes them reliable for quantitative analysis. futminna.edu.ng

The following table presents validation data from various studies on analytical methods using this compound, highlighting their demonstrated accuracy and precision.

| Analytical Technique | Analyte Range | Accuracy Metric | Precision Metric | Reference(s) |

| Titrimetric (Ceric Sulfate) | 0.1–0.2 mg K⁺ | Error ≤ 2% | Average Deviation: 0.02 mL | acs.org |

| Spectrophotometric | Up to 35 ppm | Correlation (r) = 0.978 vs. Flame Photometry; R² = 0.998 | Not specified | researchgate.net |

| Turbidimetric | Soil Extracts | Correlation (r) = 0.90 vs. AA Spectroscopy | Not specified | researchgate.net |

| Classical Titrimetric/Gravimetric | Fruit Juices | Recovery: 98.56–99.01% | Low Coefficient of Variation | futminna.edu.ng |

Addressing Interferences and Selectivity Challenges

Selectivity is the ability of a method to determine the analyte of interest in the presence of other components that may be expected in the sample matrix. europa.euelementlabsolutions.com While the cobaltinitrite method is recognized for its high selectivity for potassium, certain ions can interfere with the analysis. futminna.edu.ng

The most significant interferent is the ammonium ion (NH₄⁺), which also forms a precipitate with the cobaltinitrite reagent, leading to falsely elevated potassium readings. Other ions, such as excess chloride and phosphate (B84403), can also interfere and may need to be removed or managed prior to analysis. acs.org

Strategies to mitigate these challenges involve sample pretreatment and the use of masking agents. A masking agent is a reagent that prevents an interfering species from reacting without requiring its physical separation. osti.gov For instance, in the analysis of biological samples, preparing a protein-free filtrate is a necessary step to prevent proteins from interfering with the precipitation process. In cases of high chloride content, the protocol may be adjusted, for example by adding silver nitrate (B79036), to precipitate the excess chloride.

The table below details common interferences in the this compound method and the corresponding strategies used to ensure selectivity.

| Interfering Species | Effect on Analysis | Mitigation Strategy | Reference(s) |

| Ammonium (NH₄⁺) | Forms a precipitate, causing positive interference (falsely high results). | Removal of ammonium ions prior to precipitation. | |

| Chloride (Cl⁻) | High concentrations can interfere with precipitation. | Addition of silver nitrate to precipitate excess chloride. | |

| Phosphate (PO₄³⁻) | Can interfere with the precipitation process. | Removal of phosphate ions from the sample solution. | acs.org |

| Proteins | Can cause underestimation of potassium in certain methods. | Use of a protein-free filtrate for analysis. | |

| Alkaline Earth Metals | May replace sodium in the precipitate, altering its composition. | Controlled precipitation conditions (pH, temperature) to enhance selectivity for potassium. | royalholloway.ac.uk |

Advanced Applications of Potassium Cobaltinitrite in Scientific Research

Catalysis in Organic and Inorganic Synthesis

The catalytic potential of potassium cobaltinitrite and its analogues has been an area of growing interest. The coordination chemistry of the cobalt center and the reactivity of the nitrite (B80452) ligands are central to its catalytic functions.

This compound has been identified as a catalyst in nitration reactions. unicamp.br Its analogue, sodium cobaltinitrite, is also recognized for its use in nitration processes. unicamp.brresearchgate.net The mechanism involves the cobalt complex facilitating the introduction of a nitro group (-NO₂) onto a substrate. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, the catalytic activity is attributed to its unique coordination chemistry which can facilitate reactions under specific conditions. The compound's ability to act as a source of nitrite ions under certain conditions is a key aspect of this catalytic behavior. unicamp.br

Detailed Research Findings on Nitration Catalysis

| Catalyst | Substrate Type | Reaction Environment | Key Observation |

|---|---|---|---|

| Sodium Cobaltinitrite | Organic compounds | Acidic media | Facilitates nitration through the release and reaction of nitrite species. unicamp.brresearchgate.net |

Beyond nitration, research has explored the broader catalytic applications of cobalt complexes, including those similar to this compound. For instance, cobalt molybdenum nitride catalysts, which can be promoted with potassium, have shown high activity in ammonia (B1221849) synthesis. mdpi.com While not a direct use of this compound, this demonstrates the catalytic potential of potassium-promoted cobalt systems. The addition of potassium to these catalysts has been shown to enhance their catalytic activity significantly. mdpi.com However, studies have also indicated that in some cobalt catalyst systems for ammonia synthesis, potassium addition can be detrimental to catalytic activity by causing sintering and loss of active sites. rsc.org Sodium hexanitritocobaltate(III), a related compound, acts as a catalyst in various organic syntheses and polymerization reactions by facilitating electron transfer and forming new coordination complexes.

Contributions to Materials Science and Pigment Technology

The distinct physical and chemical properties of this compound have led to its investigation and use in the creation of specialized materials and as a notable pigment in the art world.

This compound is being investigated for its potential in the development of new functional materials, owing to its unique chemical properties. Research is exploring its use in specialized coatings and surface treatments. The compound's well-characterized properties and its predictable reactivity make it a candidate for applications where stability and specific chemical interactions are required.

This compound is widely known in the art world as the pigment Aureolin or Cobalt Yellow. smolecule.comcolourlex.com Discovered by Nikolaus Wolfgang Fischer in 1831, it was later introduced as an artists' pigment in the mid-19th century. colourlex.comwikipedia.orgwikiwand.com Its brilliant, transparent yellow color made it a popular choice, particularly for watercolor and tempera paints. wikipedia.orgmfa.org

The stability of Aureolin has been a subject of considerable study. It is generally considered lightfast in watercolor applications but has been reported as less stable in oil-based paints. colourlex.comwikipedia.org Some studies indicate that it can discolor to a brown hue, particularly when mixed with certain other pigments like indigo (B80030) or when used in an egg tempera medium. mfa.orgacademicprojects.co.uk The pigment is sensitive to alkaline conditions, in which it decomposes. unicamp.brmfa.org It is also decomposed by heat and strong acids. mfa.orgacademicprojects.co.uk Despite these limitations, its transparency and high tinting strength have ensured its continued, albeit careful, use by artists.

Properties of Aureolin (Cobalt Yellow) Pigment

| Property | Description |

|---|---|

| Color | Brilliant, transparent, intense medium yellow. wikipedia.orgmfa.org |

| Composition | This compound (K₃[Co(NO₂)₆]). colourlex.com |

| Cubic Refractive Index | 1.72 - 1.76. academicprojects.co.uk |

| Stability in Watercolor | Generally reported as stable and lightfast. colourlex.comwikipedia.org |

| Stability in Oil | Reported to be less suitable and potentially unstable. colourlex.comwikipedia.org |

| Chemical Stability | Decomposes in the presence of strong acids, alkalis, and heat. mfa.orgacademicprojects.co.uk May turn brown in egg tempera. academicprojects.co.uk |

| Compatibility | Compatible with all inorganic pigments but should not be mixed with organic pigments. colourlex.com |

Environmental and Agricultural Analytical Science

This compound has played a significant role in analytical methods for environmental and agricultural sciences, primarily for the determination of potassium. The "cobaltinitrite method" relies on the precipitation of potassium from a sample solution as the insoluble yellow salt, this compound. smolecule.com

This gravimetric or volumetric method has been applied to determine potassium levels in soil extracts, providing valuable information about soil fertility. cambridge.org The method is noted for its ability to quantitatively determine potassium in the presence of other substances like alkaline earth sulfates or phosphates. cambridge.org It has been found to be applicable for work on small quantities of soil with greater speed and exactness than other methods like the perchlorate (B79767) method. cambridge.org

In agricultural science, this technique has been used for the analysis of plant ash and in studies of plant nutrient dynamics. cambridge.org For instance, the sodium salt, sodium cobaltinitrite, has been used as a sensitive indicator to histochemically observe the accumulation of potassium in the guard cells of plant stomata, a key process in plant physiology. scispace.com Furthermore, turbidimetric methods using sodium cobaltinitrite have been developed for the routine examination of potassium in soil extracts. rsc.org A spectrophotometric method based on the precipitation of potassium sodium cobaltinitrite has also been developed for quantifying potassium solubilized by bacterial cultures. researchgate.net

Analytical Applications of the Cobaltinitrite Method

| Application Area | Sample Type | Analytical Goal | Method Principle |

|---|---|---|---|

| Soil Science | Soil extracts | Determine soil fertility | Precipitation of potassium as this compound for volumetric or gravimetric analysis. cambridge.org |

| Plant Science | Plant ash, epidermal peels | Analyze potassium content, study nutrient uptake | Precipitation of potassium for quantitative analysis; histochemical staining of potassium in cells. cambridge.orgscispace.com |

| Microbiology | Bacterial cultures | Quantify solubilized potassium | Spectrophotometric measurement of the potassium sodium cobaltinitrite precipitate. researchgate.net |

Table of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | K₃[Co(NO₂)₆] |

| Sodium Cobaltinitrite | Na₃[Co(NO₂)₆] |

| Aureolin (Cobalt Yellow) | K₃[Co(NO₂)₆] |

| Cobalt Molybdenum Nitride | CoₓMoᵧN₂ |

| Sodium Hexanitritocobaltate(III) | Na₃[Co(NO₂)₆] |

| Indigo | C₁₆H₁₀N₂O₂ |

| Potassium Sodium Cobaltinitrite | K₂Na[Co(NO₂)₆] |

| Nitrous Acid | HNO₂ |

| Cobalt(II) Nitrate (B79036) | Co(NO₃)₂ |

| Potassium Nitrite | KNO₂ |

| Acetic Acid | CH₃COOH |

Soil Potassium Analysis Methodologies and Soil Fertility Assessment

This compound has historically been a key reagent in the chemical analysis of potassium in soil extracts, providing valuable insights into soil fertility. cambridge.org The principle of the method involves the precipitation of potassium as potassium sodium cobaltinitrite, K₂Na[Co(NO₂)₆], a sparingly soluble yellow salt, from a solution containing potassium ions upon the addition of sodium cobaltinitrite. cambridge.orgwikipedia.org The resulting precipitate can then be quantified, traditionally through volumetric titration with potassium permanganate (B83412) or through gravimetric analysis. cambridge.orgarchive.org

The cobaltinitrite method has been considered an alternative to the platinic chloride and perchlorate methods for potassium estimation, particularly for small sample quantities typical in soil analysis. cambridge.org It is recognized for its ability to detect small differences in potassium concentrations, which is crucial for assessing the availability of this essential nutrient for plant growth. cambridge.org However, the accuracy of the method can be influenced by factors such as temperature and pH during the precipitation reaction. oup.com For reliable results, the solution for analysis should be neutral and free from ammonium (B1175870) salts and organic matter. cambridge.org

Modern adaptations of this method have explored turbidimetric and colorimetric approaches to simplify and expedite the analysis. researchgate.netniscpr.res.in For instance, a turbidimetric method using sodium cobaltinitrite has been shown to be a simple, inexpensive, and reliable procedure for quantifying potassium, with results comparable to atomic absorption analysis. researchgate.net This involves directly measuring the turbidity of the this compound precipitate with a spectrophotometer. researchgate.net

The data obtained from these analyses contribute significantly to soil fertility assessments. mdpi.compda.org.uk By determining the amount of available potassium, which includes both the potassium in the soil solution and the exchangeable potassium held on cation exchange sites, agronomists and soil scientists can make informed recommendations for fertilizer application. pressbooks.pubcropnutrition.com This is critical for optimizing crop yields and maintaining long-term soil health. biochemjournal.comnih.gov

Table 1: Comparison of Analytical Methods for Soil Potassium Using Cobaltinitrite

| Method | Principle | Advantages | Disadvantages | Citations |

| Volumetric | Precipitation of K₂Na[Co(NO₂)₆] followed by titration with KMnO₄. | Good accuracy for small quantities. | Can be time-consuming; sensitive to temperature and pH. | cambridge.org |

| Gravimetric | Weighing the dried K₂Na[Co(NO₂)₆] precipitate. | Direct measurement. | Requires careful handling and drying of the precipitate. | archive.org |

| Turbidimetric | Measuring the turbidity of the K₂Na[Co(NO₂)₆] suspension. | Rapid, simple, and inexpensive. | May be less accurate than volumetric or gravimetric methods. | researchgate.net |

| Colorimetric | Measuring the color intensity of a complex formed after dissolving the precipitate. | Quick results. | May require additional reagents and steps. |

Role in Plant Nutrient Dynamics and Photosystem II Studies

The application of this compound extends to the study of plant nutrient dynamics, primarily through its use in determining potassium levels in plant tissues. digimat.in Understanding the uptake and distribution of potassium within a plant is fundamental to assessing its nutritional status and its role in various physiological processes, including photosynthesis. umn.eduoup.com

Potassium is a crucial macronutrient for plants, playing a vital role in enzyme activation, stomatal regulation, and the transport of water, nutrients, and carbohydrates. umn.eduoup.com It is particularly important for photosynthesis, where it is involved in ATP synthesis and the regulation of the rate of photosynthesis. umn.edu Chloride, a component of some potassium fertilizers, also plays a role in photosystem II (PSII) activity. fspublishers.org

Research has indicated that this compound can be employed as an electron acceptor in studies of photosystem II, the first protein complex in the light-dependent reactions of oxygenic photosynthesis. This application allows researchers to investigate the electron transport chain within PSII. nih.gov Studies have shown that potassium deficiency can lead to a reduction in chlorophyll (B73375) content and the quantum efficiency of Photosystem II, highlighting the element's importance in maintaining photosynthetic function. researchgate.net By using compounds like this compound in experimental setups, scientists can probe the intricate mechanisms of how potassium availability impacts the efficiency of light energy conversion in plants. nih.gov

Table 2: Research Findings on Potassium's Role in Photosynthesis

| Research Area | Key Findings | Citations |

| Potassium Deficiency | Reduced chlorophyll content and quantum efficiency of Photosystem II (Fv/Fm). | researchgate.net |

| PSII Electron Transport | Potassium ions can help alleviate over-reduction of the photosynthetic electron transport chain under salt stress. | nih.gov |

| Stomatal Regulation | Potassium is essential for regulating the opening and closing of stomata, which controls gas exchange for photosynthesis. | umn.edu |

| ATP Synthesis | Potassium is involved in the production of ATP, which can regulate the rate of photosynthesis. | umn.edu |

Investigations of Potassium Release from Soil Minerals

The long-term availability of potassium in soils is intrinsically linked to the release of potassium from soil minerals. This compound, through its use in quantifying potassium concentrations, aids in studies investigating the dynamics of potassium release from various clay minerals. ubc.caudel.edu